[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE
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Overview
Description
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, with a methyl cyanide group attached The presence of the 4-methylphenyl group further adds to its structural complexity
Preparation Methods
The synthesis of [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusing the Triazole with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a series of condensation reactions.
Introduction of the Methyl Cyanide Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antiviral and antimicrobial agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biological studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and phthalazine moieties play a crucial role in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to [6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE include other triazolophthalazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the methyl cyanide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-12-6-8-13(9-7-12)17-14-4-2-3-5-15(14)18-21-20-16(10-11-19)23(18)22-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRLWWWOPDINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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